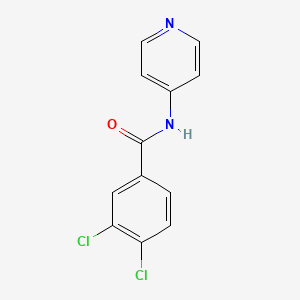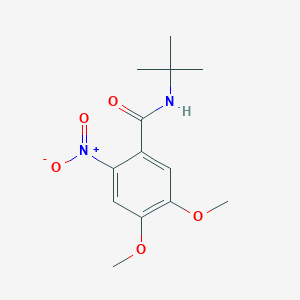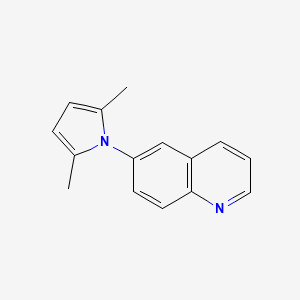![molecular formula C12H16N2OS B5850303 N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5850303.png)
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide, also known as DAPH-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAPH-3 is a thioamide derivative that has been synthesized through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide has been used as a tool to study the role of calcium channels in synaptic transmission. In immunology, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide has been shown to modulate the function of immune cells, including T cells and macrophages.
Wirkmechanismus
The mechanism of action of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide involves the inhibition of voltage-gated calcium channels, which are essential for the regulation of calcium influx into cells. N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide binds to the channel and inhibits its activity, leading to a decrease in calcium influx and subsequent downstream effects. The inhibition of calcium channels by N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide has been shown to induce apoptosis in cancer cells and modulate immune cell function.
Biochemical and Physiological Effects:
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune cell function. N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide has also been shown to decrease the release of neurotransmitters, leading to a decrease in synaptic transmission.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide has several advantages for lab experiments, including its high potency and selectivity for calcium channels. However, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide is also known to have poor solubility in water, which can make it difficult to use in some experiments. Additionally, the synthesis method for N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide is complex and requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for the study of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide. One potential direction is the development of more efficient synthesis methods that can produce N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide in larger quantities. Another direction is the exploration of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide's potential applications in other fields, such as cardiovascular research. Additionally, further studies are needed to fully understand the mechanism of action of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide and its potential side effects.
Conclusion:
In conclusion, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide is a thioamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide has been extensively studied for its potential applications in cancer research, neuroscience, and immunology. The mechanism of action of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide involves the inhibition of voltage-gated calcium channels, leading to a decrease in calcium influx and subsequent downstream effects. N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide has several advantages for lab experiments, including its high potency and selectivity for calcium channels, but also has limitations such as poor solubility in water. There are several future directions for the study of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide, including the development of more efficient synthesis methods and the exploration of its potential applications in other fields.
Synthesemethoden
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide is synthesized through a series of chemical reactions that involve the condensation of 3,5-dimethylaniline with carbon disulfide, followed by the reaction with ethyl chloroacetate. The resulting product is then treated with hydrochloric acid and sodium hydroxide to obtain N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide. The synthesis method is complex and requires expertise in organic chemistry.
Eigenschaften
IUPAC Name |
N-[(3,5-dimethylphenyl)carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-4-11(15)14-12(16)13-10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFODDCJBXXFIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC(=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethylphenyl)carbamothioyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5850232.png)

![1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5850245.png)




![N-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5850277.png)
![5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide](/img/structure/B5850301.png)
![1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5850308.png)
![4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5850311.png)

![2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol](/img/structure/B5850325.png)
![5-{[(2,5-dimethylphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850331.png)